NS 1738, also known as NSC 213859, is a selective positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This compound is primarily researched for its potential therapeutic applications in treating cholinergic dysfunctions, including Alzheimer's disease and schizophrenia. The chemical structure of NS 1738 is characterized by its urea group, which plays a crucial role in its binding affinity and mechanism of action at the receptor sites.
NS 1738 is classified under the category of allosteric modulators, specifically as a type I positive allosteric modulator. Its chemical formula is C14H9Cl2F3N2O2, with a molecular weight of 365.13 g/mol . The compound has been extensively studied for its interactions with the α7 nAChR, showing moderate binding affinities across various allosteric sites .
The synthesis of NS 1738 involves several organic chemistry techniques, typically starting from commercially available precursors. The process includes:
Detailed synthetic routes may vary based on laboratory protocols but generally follow established organic synthesis methodologies.
The molecular structure of NS 1738 features a urea moiety that is essential for its interaction with the α7 nAChR. The compound has a trifluoromethyl group that significantly influences its binding affinity and selectivity.
The three-dimensional conformation can be analyzed using molecular modeling software, which provides insights into its spatial arrangement and potential interaction sites on the receptor .
NS 1738 primarily engages in allosteric modulation rather than traditional chemical reactions. Its mechanism involves:
The binding dynamics can be studied through kinetic assays and computational docking simulations to predict interaction profiles.
The mechanism of action for NS 1738 involves:
This modulation can lead to improved cognitive function in models of cholinergic dysfunction.
Relevant data include melting point, boiling point, and spectral data (NMR, IR) that confirm the compound's identity and purity .
NS 1738 is primarily used in research settings to explore:
The ongoing research aims to elucidate further its therapeutic potential and optimize its pharmacological properties for clinical applications .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3